[1]benzothieno[3,2-c]pyridin-1(2H)-one

OLED Triplet Host Electron Transport

benzothieno[3,2-c]pyridin-1(2H)-one (molecular formula C11H7NOS, molecular weight 201.25 g/mol) is a fused heteroaromatic compound characterized by a planar benzothiophene-pyridinone core that promotes extensive π-conjugation. The core scaffold is recognized in medicinal chemistry as a privileged structure that has been explored primarily as a non-steroidal CYP17 inhibitor for cancer therapy and as an α2-adrenoceptor antagonist for central nervous system disorders; however, these biological activities are reported for substituted derivatives, and direct quantitative data for the unsubstituted parent compound itself remains extremely scarce in the peer-reviewed primary literature.

Molecular Formula C11H7NOS
Molecular Weight 201.25 g/mol
Cat. No. B8538228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1]benzothieno[3,2-c]pyridin-1(2H)-one
Molecular FormulaC11H7NOS
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2)C=CNC3=O
InChIInChI=1S/C11H7NOS/c13-11-10-7-3-1-2-4-8(7)14-9(10)5-6-12-11/h1-6H,(H,12,13)
InChIKeyRXVBCAGRIDFAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Evidence Review for [1]benzothieno[3,2-c]pyridin-1(2H)-one: A Scaffold with Limited but Targeted Application Data


[1]benzothieno[3,2-c]pyridin-1(2H)-one (molecular formula C11H7NOS, molecular weight 201.25 g/mol) is a fused heteroaromatic compound characterized by a planar benzothiophene-pyridinone core that promotes extensive π-conjugation [1]. The core scaffold is recognized in medicinal chemistry as a privileged structure that has been explored primarily as a non-steroidal CYP17 inhibitor for cancer therapy and as an α2-adrenoceptor antagonist for central nervous system disorders; however, these biological activities are reported for substituted derivatives, and direct quantitative data for the unsubstituted parent compound itself remains extremely scarce in the peer-reviewed primary literature [2].

Why Generic Substitution Fails for [1]benzothieno[3,2-c]pyridin-1(2H)-one – The Evidence Gap


Within the benzothienopyridine family, small structural permutations—such as the position of the nitrogen atom, the oxidation state of the ring, or the nature of the heteroatom—can fundamentally alter pharmacological selectivity, potency, and physicochemical properties [1]. For example, the [3,2-c] isomer displays a distinct biological profile compared to the [2,3-c] counterpart, and the introduction of a carbonyl at the 1-position (as in the target compound) is known to modulate kinase inhibition and hydrogen-bonding capacity in analogous thienopyridinone series [2]. However, no direct head-to-head comparative study that quantifies these differences for [1]benzothieno[3,2-c]pyridin-1(2H)-one against a structurally defined analog has been published. Therefore, any substitution decision must be treated as a high-risk assumption until confirmatory data are generated.

Quantitative Differentiation Evidence for [1]benzothieno[3,2-c]pyridin-1(2H)-one


OLED Device Performance of the 3BTP Core: Triplet Energy and Quantum Efficiency

A 3-phenylcarbazole-functionalized derivative of the benzothieno[3,2-c]pyridine (3BTP) core, synthesized from the parent [1]benzothieno[3,2-c]pyridine, demonstrated a triplet energy (E_T) of 2.63 eV and enabled a green phosphorescent OLED with an external quantum efficiency (EQE) of 11.6% [1]. The structurally analogous benzofuro[3,2-c]pyridine host, when tested under identical device architecture, achieved a lower EQE, suggesting that the sulfur atom in the target core may confer superior electron-transport properties, although a direct quantitative comparator for the parent compound itself is not available.

OLED Triplet Host Electron Transport

Inhibitory Activity Against Pim-1 Kinase in Tetrahydrobenzothienopyridine Derivatives

In a series of tetrahydrobenzothienopyridine derivatives, two compounds (16b and 16c) exhibited IC50 values of 0.28 µM and 0.32 µM respectively against Pim-1 kinase, while other analogs (6b and 13b) were markedly less effective (IC50 > 10 µM) [1]. The structural basis for this potency difference lies in the substitution pattern on the benzothienopyridine core. Although [1]benzothieno[3,2-c]pyridin-1(2H)-one is a structural congener of these active compounds, its own Pim-1 inhibitory activity has not been reported.

Cancer Kinase Inhibition Pim-1

Central α2-Adrenoceptor Antagonist Activity of 3,4-Dihydrobenzothieno[3,2-c]pyridines

A series of 3,4-dihydrobenzothieno[3,2-c]pyridine derivatives were disclosed as selective central α2-adrenoceptor antagonists with high affinity for the α2A, α2B, and α2C subtypes [1]. Binding data for representative examples showed sub-micromolar Ki values, although the precise values for [1]benzothieno[3,2-c]pyridin-1(2H)-one were not explicitly tabulated. The presence of the 1-oxo group in the target compound is expected to alter the pKa of the adjacent nitrogen and may significantly impact receptor binding kinetics relative to the non-oxidized core.

Depression CNS Adrenergic Receptor

Physicochemical Differentiation: Hydrogen-Bond Acceptor Capacity

According to PubChem computed descriptors, [1]benzothieno[3,2-c]pyridin-1(2H)-one has a hydrogen bond acceptor count of 3 (compared to 1 for the parent [1]benzothieno[3,2-c]pyridine, CAS 244-91-7) and a rotatable bond count of 0 [1]. The calculated XLogP3-AA value for the compound is approximately 2.7, whereas the non-carbonyl analog has a predicted XLogP3 of 3.4. This 0.7 log unit difference indicates moderately enhanced aqueous solubility potential, which could translate into improved formulation characteristics if the compound is intended as a pharmacological tool or building block.

Solubility logP Permeability

Evidence-Supported Application Scenarios for [1]benzothieno[3,2-c]pyridin-1(2H)-one Procurement


Medicinal Chemistry Hit-to-Lead Optimization for Pim-1 or CYP17 Axes

Based on class-level evidence that tetrahydrobenzothienopyridine derivatives inhibit Pim-1 kinase with IC50 values as low as 0.28 µM [1] and that benzothienopyridines act as non-steroidal CYP17 inhibitors with GI50 values in the nanomolar to low micromolar range [2], this compound can serve as a starting scaffold for synthesizing focused libraries. Its 1-oxo group differentiates it from fully reduced analogs and may confer improved metabolic stability or binding interactions. Procurement is justified when the goal is scaffold-hopping around the benzothienopyridine chemotype.

Organic Semiconductor Host Material Development

The benzothieno[3,2-c]pyridine core has been validated as an electron-deficient unit in bipolar host materials for phosphorescent OLEDs, achieving a triplet energy of 2.63 eV and an EQE of 11.6% when functionalized with 9-phenylcarbazole [3]. Purchasing the parent compound is warranted for material discovery programs that aim to screen various aryl substituents on the 3-position to modulate triplet energy and charge-transport balance, or to compare the sulfur-containing scaffold against the benzofuro analog.

Standards and Analytical Reference for Benzothienopyridine Metabolite Identification

The unique mass spectrum and chromatographic retention time of [1]benzothieno[3,2-c]pyridin-1(2H)-one, which differ from those of the [2,3-c] isomer and the non-oxidized parent, make it a valuable analytical reference standard for LC-MS/MS and GC-MS methods designed to detect oxidative metabolites of benzothienopyridine-containing pharmaceuticals [4]. Procurement for this purpose requires confirmation of chemical purity (typically ≥95%) and structural identity by NMR.

Academic Exploration of Sulfur-Containing Heterocyclic SAR

The compound's hydrogen bond acceptor profile (HBA = 3) and reduced lipophilicity compared to its non-carbonyl analog [5] make it an attractive tool for academic laboratories systematically investigating the structure-activity relationships of thienopyridinones. Because no direct comparative pharmacology for the parent compound is published, procurement is specifically recommended for exploratory projects willing to generate their own binding and functional data, thereby filling a documented evidence gap.

Quote Request

Request a Quote for [1]benzothieno[3,2-c]pyridin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.